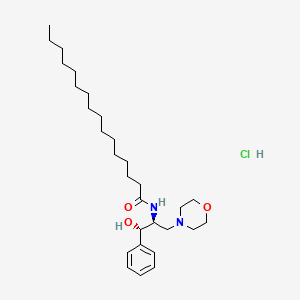

DL-threo-PPMP hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H51ClN2O3 |

|---|---|

Molecular Weight |

511.2 g/mol |

IUPAC Name |

N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide;hydrochloride |

InChI |

InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m0./s1 |

InChI Key |

ORVAUBQYJOFWFY-YDFTWFOHSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O.Cl |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to DL-threo-PPMP Hydrochloride: Synthesis, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP hydrochloride), a potent inhibitor of glucosylceramide synthase. This document is intended to serve as a valuable resource for researchers in the fields of sphingolipid metabolism, cancer biology, and infectious diseases.

Chemical Properties and Data

This compound is a synthetic ceramide analog that acts as a competitive inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of most glycosphingolipids. Its hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in biological assays.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | rel-N-[(1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-hexadecanamide, monohydrochloride | [1] |

| Synonyms | DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride, (±)-PPMP | |

| CAS Number | 139974-41-7 | [1] |

| Molecular Formula | C₂₉H₅₁ClN₂O₃ | [2] |

| Molecular Weight | 511.18 g/mol | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO (10 mg/ml) and Ethanol. | [3] |

| Storage | Store at -20°C | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃, ppm) | δ 7.20-7.40 (m, 5H, Ar-H), 5.05 (d, J=4.0 Hz, 1H, CH-OH), 4.20-4.30 (m, 1H, CH-NH), 3.65-3.80 (m, 4H, morpholine -OCH₂-), 2.40-2.60 (m, 6H, morpholine -NCH₂- and -CH₂-N), 2.15 (t, J=7.5 Hz, 2H, -CO-CH₂-), 1.50-1.60 (m, 2H, -CO-CH₂-CH₂-), 1.25 (br s, 24H, -(CH₂)₁₂-), 0.88 (t, J=6.5 Hz, 3H, -CH₃). (Predicted based on similar structures and general chemical shift ranges.[4][5]) |

| ¹³C NMR (CDCl₃, ppm) | δ 173.5 (C=O), 140.0 (Ar-C), 128.5 (Ar-CH), 127.8 (Ar-CH), 126.0 (Ar-CH), 75.0 (CH-OH), 67.0 (morpholine -OCH₂-), 61.0 (CH-NH), 54.0 (morpholine -NCH₂-), 53.0 (-CH₂-N), 36.5 (-CO-CH₂-), 31.9, 29.7, 29.6, 29.5, 29.3, 29.1, 25.8, 22.7, 14.1 (-CH₃). (Predicted based on similar structures and general chemical shift ranges.[5]) |

| FT-IR (KBr, cm⁻¹) | ν 3300-3400 (O-H, N-H stretching), 2920, 2850 (C-H stretching), 1640 (C=O stretching, amide I), 1540 (N-H bending, amide II), 1115 (C-O-C stretching). (Predicted based on functional groups present). |

| Mass Spectrometry (ESI-MS) | m/z 475.4 [M+H]⁺ (for the free base). (Calculated for C₂₉H₅₁N₂O₃). |

Synthesis Protocol

The synthesis of this compound involves a two-step process starting from the commercially available DL-threo-1-phenyl-2-amino-3-morpholino-1-propanol. The key step is the N-acylation of the amino group with palmitoyl chloride.

Synthesis Workflow

Experimental Procedure

Step 1: N-acylation of DL-threo-1-phenyl-2-amino-3-morpholino-1-propanol

-

Dissolve DL-threo-1-phenyl-2-amino-3-morpholino-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution to act as an acid scavenger.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of palmitoyl chloride (1.1 eq) in the same solvent to the reaction mixture dropwise over a period of 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude DL-threo-PPMP free base.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure DL-threo-PPMP free base.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified DL-threo-PPMP free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution) dropwise with stirring until precipitation is complete.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the precipitate with cold diethyl ether to remove any unreacted starting materials or impurities.

-

Dry the solid under vacuum to obtain pure this compound.

Mechanism of Action and Signaling Pathways

This compound primarily functions as an inhibitor of glucosylceramide synthase (GCS). GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids (GSLs). By inhibiting GCS, this compound leads to the depletion of downstream GSLs and an accumulation of ceramide.

Signaling Pathway of GCS Inhibition

The inhibition of GCS by this compound has several downstream consequences:

-

Depletion of Glycosphingolipids: The reduction in glucosylceramide levels leads to a decrease in the synthesis of complex GSLs, which are crucial components of cell membranes and are involved in cell signaling, recognition, and adhesion.

-

Accumulation of Ceramide: The blockage of ceramide utilization by GCS results in its accumulation. Ceramide is a bioactive lipid that can induce cell cycle arrest, apoptosis, and autophagy in various cell types.[6]

-

Induction of Autophagy: Studies have shown that the depletion of glucosylceramide can stimulate autophagic flux in neuronal cells.[1]

Experimental Protocols

Glucosylceramide Synthase (GCS) Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of this compound on GCS. The assay measures the incorporation of radiolabeled glucose from UDP-[¹⁴C]glucose into ceramide to form [¹⁴C]glucosylceramide.

Materials:

-

Cell or tissue homogenates (as a source of GCS)

-

This compound

-

Ceramide (substrate)

-

UDP-[¹⁴C]glucose (radiolabeled substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 25 mM KCl, 5 mM MgCl₂, and 1 mM EDTA)

-

Reaction termination solution (e.g., chloroform:methanol, 2:1 v/v)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture: In a microcentrifuge tube, combine the assay buffer, cell/tissue homogenate (containing a known amount of protein), and the desired concentration of this compound (or vehicle control).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction: Start the enzymatic reaction by adding a mixture of ceramide and UDP-[¹⁴C]glucose to the reaction tube.

-

Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 30-60 minutes).

-

Terminate the reaction: Stop the reaction by adding the chloroform:methanol solution.

-

Lipid extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases. The radiolabeled glucosylceramide will be in the lower organic phase.

-

Quantification: Carefully transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data analysis: Calculate the percentage of GCS inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle-treated control samples. The IC₅₀ value can be determined by testing a range of inhibitor concentrations and fitting the data to a dose-response curve.

Biological Activity and Applications

This compound has been utilized in a variety of research applications to probe the functions of glycosphingolipids in cellular processes.

Table 3: Biological Activities of this compound

| Biological Effect | Cell Line/System | IC₅₀ / Effective Concentration | Reference |

| Inhibition of Glucosylceramide Synthase | MDCK cell homogenates | 2 - 20 µM | [6] |

| Inhibition of Glucosylceramide Synthase | Mouse liver microsomes | 20 µM (41% inhibition) | [1] |

| Inhibition of Glucosylceramide Synthase | Mouse brain homogenates | 20 µM (62% inhibition) | [1] |

| Inhibition of P. falciparum growth | Erythrocytes | 0.85 µM | [1] |

| Induction of Apoptosis | Various cancer cell lines | Varies with cell line | [6] |

| Stimulation of Autophagy | Primary mouse neurons | - | [1] |

Research Applications

-

Cancer Research: Due to its ability to induce apoptosis and inhibit the proliferation of cancer cells, this compound is a valuable tool for studying the role of sphingolipids in cancer progression and for exploring potential therapeutic strategies.[6]

-

Neuroscience: The compound is used to investigate the functions of glycosphingolipids in neuronal development, signaling, and neurodegenerative diseases.[1]

-

Infectious Disease Research: this compound has shown activity against the malaria parasite Plasmodium falciparum, highlighting the potential of targeting sphingolipid metabolism in infectious agents.[1]

Conclusion

This compound is a well-characterized and potent inhibitor of glucosylceramide synthase. Its ability to modulate sphingolipid metabolism has made it an indispensable tool for researchers across various disciplines. This technical guide provides essential information on its synthesis, chemical properties, and biological activities, which will be beneficial for scientists and professionals in drug development seeking to utilize this compound in their research endeavors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. DL-Ppmp | C29H51ClN2O3 | CID 49837889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enzo Life Sciences DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol | Fisher Scientific [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, inhibitor of murine glucocerebroside synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

The Core Biological Targets of DL-threo-PPMP Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP hydrochloride) is a synthetic ceramide analogue that has garnered significant interest in the scientific community for its potent biological activities. As an inhibitor of key enzymes in sphingolipid metabolism, this compound serves as a valuable tool for dissecting the intricate roles of these lipids in cellular processes and as a potential therapeutic agent in various diseases, including cancer and parasitic infections. This technical guide provides a comprehensive overview of the primary biological targets of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Primary Biological Targets and Quantitative Data

The principal biological target of this compound is glucosylceramide synthase (GCS) , a pivotal enzyme in the biosynthesis of glycosphingolipids. By inhibiting GCS, this compound effectively depletes cells of glucosylceramide and downstream complex glycosphingolipids. Additionally, it has been shown to inhibit sphingomyelin synthase (SMS) , particularly in the context of the malaria parasite Plasmodium falciparum.

| Target Enzyme | Organism/Cell Type | Concentration | % Inhibition | IC50 | Reference |

| Glucosylceramide Synthase | MDCK cell homogenates | 20 µM | 70% | [1] | |

| Glucosylceramide Synthase | Mouse liver microsomes | 20 µM | 41% | [1] | |

| Glucosylceramide Synthase | Mouse brain homogenates | 20 µM | 62% | [1] | |

| Glucosylceramide Synthase | Not Specified | 2 - 20 µM | [2] | ||

| Sphingomyelin Synthase | P. falciparum-infected erythrocytes | 0.05 - 1 µM | ~35% (sensitive fraction) | [3] | |

| Sphingomyelin Synthase | P. falciparum-infected erythrocytes | 25 - 500 µM | ~65% (less sensitive fraction) | [3] | |

| P. falciparum growth | Late ring-stage | 0.85 µM | [1] |

Signaling Pathways Affected by this compound

The inhibition of glucosylceramide synthase by this compound initiates a cascade of downstream cellular events, most notably the modulation of the Akt/mTOR signaling pathway and the induction of autophagy.

Inhibition of the Akt/mTOR Pathway

Inhibition of GCS by this compound has been shown to reduce the phosphorylation of Akt and the downstream ribosomal protein S6, indicating a suppression of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival.

Induction of Autophagy

A significant consequence of GCS inhibition by this compound is the stimulation of autophagy, a cellular process for the degradation and recycling of cellular components.[1] This is thought to be, at least in part, a result of the downregulation of the inhibitory mTOR signaling pathway.

Experimental Protocols

Glucosylceramide Synthase (GCS) Activity Assay

This protocol is adapted from methodologies used to assess the in vitro inhibition of GCS.

Materials:

-

Cell or tissue homogenates (e.g., MDCK cells, mouse liver microsomes)

-

This compound

-

NBD-C6-ceramide (fluorescent substrate)

-

UDP-glucose

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM DTT)

-

Chloroform/methanol (2:1, v/v) for lipid extraction

-

High-Performance Thin-Layer Chromatography (HPTLC) system

-

Fluorescence detector

Procedure:

-

Prepare cell or tissue homogenates and determine protein concentration.

-

Pre-incubate the homogenate with varying concentrations of this compound or vehicle control for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding NBD-C6-ceramide and UDP-glucose to the pre-incubated homogenate.

-

Incubate the reaction mixture for 1-2 hours at 37°C.

-

Stop the reaction by adding chloroform/methanol (2:1, v/v) to extract the lipids.

-

Separate the lipid extract using HPTLC.

-

Visualize and quantify the fluorescent NBD-glucosylceramide product using a fluorescence detector.

-

Calculate the percentage of GCS inhibition relative to the vehicle control.

Sphingomyelin Synthase (SMS) Activity Assay in P. falciparum

This protocol is based on studies investigating the effect of this compound on malaria parasites.[3]

Materials:

-

P. falciparum-infected erythrocytes

-

This compound

-

[³H]Sphingosine or fluorescently labeled ceramide

-

Phosphatidylcholine

-

Reaction buffer

-

Lipid extraction solvents

-

Scintillation counter or fluorescence detector

Procedure:

-

Culture and synchronize P. falciparum-infected erythrocytes.

-

Treat the infected erythrocytes with a range of this compound concentrations.

-

Prepare cell lysates from the treated and control infected erythrocytes.

-

Incubate the lysates with [³H]sphingosine or a fluorescent ceramide analogue and phosphatidylcholine.

-

After incubation, extract the lipids.

-

Separate the lipids by thin-layer chromatography.

-

Quantify the amount of radiolabeled or fluorescent sphingomyelin produced using a scintillation counter or fluorescence detector.

-

Determine the level of SMS inhibition.

Western Blot Analysis of Akt and Ribosomal Protein S6 Phosphorylation

This protocol outlines the general steps for assessing changes in protein phosphorylation.

Materials:

-

HEK293 cells or other suitable cell line

-

This compound

-

Lysis buffer containing protease and phosphatase inhibitors

-

Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6, and total S6

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture cells and treat with this compound for the desired time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the chemiluminescent signal and quantify band intensities.

-

Normalize the phosphorylated protein levels to the total protein levels.

Autophagy Flux Assay

This protocol describes a method to measure the rate of autophagy.

Materials:

-

Primary neurons or a suitable cell line

-

This compound

-

Lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine)

-

Antibodies against LC3B and p62/SQSTM1

-

Western blotting reagents and equipment

Procedure:

-

Culture cells and treat with this compound in the presence or absence of a lysosomal inhibitor for the final 2-4 hours of the treatment period.

-

Prepare cell lysates and perform Western blotting as described above.

-

Probe the membranes with antibodies against LC3B and p62.

-

Autophagy flux is determined by the difference in the amount of LC3-II (the lipidated form of LC3) in the presence and absence of the lysosomal inhibitor. An increase in this difference upon treatment with this compound indicates an increased autophagic flux. A decrease in p62 levels also indicates enhanced autophagy.

Conclusion

This compound is a potent dual inhibitor of glucosylceramide synthase and, in specific contexts, sphingomyelin synthase. Its ability to modulate critical signaling pathways such as the Akt/mTOR cascade and to induce autophagy makes it an invaluable research tool for cell biologists and a promising lead compound for drug development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers investigating the multifaceted effects of this important ceramide analogue.

References

DL-threo-PPMP Hydrochloride: A Technical Guide to a Potent Glucosylceramide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl) is a synthetic ceramide analogue that acts as a potent and specific inhibitor of glucosylceramide synthase (GCS).[1][2] GCS is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs), as it catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in this pathway. By blocking this crucial step, DL-threo-PPMP hydrochloride effectively depletes cellular levels of glucosylceramide and downstream complex GSLs. This targeted inhibition leads to the accumulation of the substrate, ceramide, a bioactive lipid known to mediate various cellular processes including apoptosis, cell cycle arrest, and autophagy.[1][3] The ability of this compound to modulate the balance between ceramide and glycosphingolipids makes it an invaluable tool for studying the roles of these lipids in cellular signaling, cancer biology, neurodegenerative disorders, and infectious diseases.

Chemical and Physical Properties

This compound is the racemic mixture of the D-threo and L-threo enantiomers. The D-threo enantiomer is the biologically active form that inhibits glucosylceramide synthase.

| Property | Value |

| Chemical Formula | C₂₉H₅₁ClN₂O₃ |

| Molecular Weight | 511.18 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO and Ethanol |

| Storage | Store at -20°C |

Mechanism of Action

This compound functions as a competitive inhibitor of glucosylceramide synthase with respect to ceramide.[4] Its structural similarity to ceramide allows it to bind to the active site of GCS, thereby preventing the natural substrate from being converted to glucosylceramide. This inhibition leads to two primary downstream consequences: the depletion of glucosylceramide and its derivatives, and the accumulation of intracellular ceramide.

Quantitative Data

The inhibitory activity of this compound and its analogues has been quantified in various studies. The IC₅₀, the concentration of an inhibitor where the response is reduced by half, is a key metric.

| Compound | Target | System | IC₅₀ Value | Reference |

| DL-threo-PPMP | Glucosylceramide Synthase | - | 2 - 20 µM | [1] |

| D-threo-PPMP | Glucosylceramide Synthase | MDCK cell homogenates | 0.5 µM | |

| D-threo-p-methoxy-P4 | Glucosylceramide Synthase | MDCK cell homogenates | 0.2 µM |

Table 1: Inhibitory Potency of PPMP Analogues

At a concentration of 20 µM, DL-threo-PPMP inhibits glucosylceramide synthase activity by:

Signaling Pathways Affected

The inhibition of GCS by this compound initiates a cascade of events within cellular signaling pathways, primarily driven by the accumulation of ceramide and the depletion of complex glycosphingolipids.

References

The Inhibition of Sphingolipid Synthesis by DL-threo-PPMP Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), a pivotal enzyme in the sphingolipid biosynthetic pathway. By blocking the conversion of ceramide to glucosylceramide, PPMP induces an accumulation of intracellular ceramide, a bioactive lipid second messenger implicated in a variety of cellular processes. This technical guide provides an in-depth overview of the mechanism of action of DL-threo-PPMP, its effects on cellular signaling pathways, and detailed experimental protocols for its application in research settings. Quantitative data on its inhibitory effects are summarized, and key pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important pharmacological tool.

Introduction to Sphingolipid Synthesis and the Role of Glucosylceramide Synthase

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, playing crucial roles not only as structural components of cellular membranes but also as signaling molecules involved in cell growth, differentiation, apoptosis, and autophagy.[1][2] The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is subsequently converted to dihydroceramide and then to ceramide.[3]

Ceramide stands at a critical juncture in sphingolipid metabolism, serving as a precursor for the synthesis of more complex sphingolipids, including sphingomyelin and glycosphingolipids.[1] The synthesis of most glycosphingolipids is initiated by the enzyme glucosylceramide synthase (GCS), which catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). This is the first and rate-limiting step in the formation of a vast array of glycosphingolipids.[4]

Mechanism of Action of DL-threo-PPMP Hydrochloride

This compound is a synthetic analog of ceramide that acts as a competitive inhibitor of glucosylceramide synthase.[5] Its mechanism of action involves binding to the catalytic site of GCS, thereby preventing the glycosylation of endogenous ceramide.[6] This inhibition leads to a dose-dependent decrease in the cellular levels of glucosylceramide and its downstream metabolites, the complex glycosphingolipids.[6] Concurrently, the blockage of this metabolic pathway results in the accumulation of the substrate, ceramide.[6]

The elevation of intracellular ceramide levels is a key consequence of PPMP treatment and is central to its biological effects. Ceramide is a well-established pro-apoptotic and pro-autophagic signaling molecule that can influence multiple downstream pathways to determine cell fate.[2][3]

Quantitative Data on the Inhibitory Effects of DL-threo-PPMP

The inhibitory potency of DL-threo-PPMP has been characterized in various cell types and enzyme preparations. The following tables summarize key quantitative data from the literature.

| Parameter | System | Value | Reference |

| IC50 | Glucosylceramide Synthase Activity | 2 - 20 µM | [5] |

| IC50 | P. falciparum Growth (late ring-stage) | 0.85 µM |

Table 1: IC50 Values for this compound

| Cell/Tissue Type | PPMP Concentration | % Inhibition of GCS | Reference |

| MDCK Cell Homogenates | 20 µM | 70% | |

| Mouse Liver Microsomes | 20 µM | 41% | |

| Mouse Brain Homogenates | 20 µM | 62% |

Table 2: Percentage Inhibition of Glucosylceramide Synthase by DL-threo-PPMP

| Cell Line | PPMP Concentration | Effect | Reference |

| Cholangiocarcinoma (CCA) cells | 10 µM | Reduced cell proliferation | |

| MC3T3-E1 mouse osteoblasts | 0.5 - 5.0 µM | Reduced cell proliferation | |

| MDCK kidney epithelial cells (D-threo-PPMP) | 20 µM | 70% reduction in cell growth | |

| HEK 293 cells | 20 µM (48 hours) | ~50% reduction in influenza virus infection |

Table 3: Effects of DL-threo-PPMP on Cell Proliferation and Other Biological Processes

Downstream Signaling Pathways Affected by PPMP

The accumulation of ceramide following GCS inhibition by PPMP triggers a cascade of downstream signaling events, primarily centered on the induction of apoptosis and autophagy.

Ceramide-Mediated Apoptosis and Autophagy

Ceramide can induce apoptosis through the mitochondrial pathway. It can also trigger autophagy by inhibiting the Akt/mTOR signaling pathway and by promoting the dissociation of the Beclin 1:Bcl-2 complex.[2] The interplay between ceramide-induced apoptosis and autophagy is complex and can be cell-type and context-dependent.[3]

// Invisible edges for layout "Dihydroceramide" -> Ceramide [style=invis]; } Caption: Inhibition of Glucosylceramide Synthase (GCS) by DL-threo-PPMP.

Modulation of the Akt/mTOR Pathway

PPMP treatment has been shown to reduce the phosphorylation of Akt and the ribosomal protein S6, a downstream effector of the mTOR pathway. Inhibition of the Akt/mTOR pathway is a key mechanism through which ceramide promotes autophagy.

// Layout adjustments {rank=same; Akt; mTOR} } Caption: PPMP's impact on Akt/mTOR signaling.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving DL-threo-PPMP.

Glucosylceramide Synthase (GCS) Activity Assay

This protocol describes a cell-based assay to measure GCS activity by quantifying the conversion of a fluorescent ceramide analog to glucosylceramide.

Materials:

-

Cells of interest

-

This compound

-

C6-NBD-ceramide (fluorescent ceramide analog)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform:methanol mixture)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing chamber and solvents

-

Fluorescence imaging system for TLC plates

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of DL-threo-PPMP or vehicle control for the desired duration.

-

Labeling with Fluorescent Ceramide: Incubate the treated cells with C6-NBD-ceramide (e.g., 5 µM) for a specified time (e.g., 4 hours) to allow for its conversion to C6-NBD-glucosylceramide.

-

Lipid Extraction: After incubation, wash the cells with PBS and harvest them. Perform lipid extraction using a standard method, such as the Bligh-Dyer method, with a chloroform:methanol solvent system.

-

Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica TLC plate. Develop the plate in a TLC chamber with an appropriate solvent system to separate the different lipid species.

-

Quantification: After development, visualize the fluorescent spots corresponding to C6-NBD-ceramide and C6-NBD-glucosylceramide using a fluorescence imaging system. Quantify the intensity of the spots to determine the amount of glucosylceramide produced, which is indicative of GCS activity.

Cell Viability Assay

This protocol outlines a general method for assessing the effect of DL-threo-PPMP on cell viability using a tetrazolium reduction assay (e.g., MTT or MTS).

Materials:

-

Cells of interest

-

This compound

-

Cell culture medium and supplements

-

96-well plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of DL-threo-PPMP. Include vehicle-treated and untreated wells as controls.

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Addition of Viability Reagent: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions. Live cells will metabolize the tetrazolium salt into a colored formazan product.

-

Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance of each well at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

Drug Development and Preclinical Status

DL-threo-PPMP and its derivatives are primarily utilized as research tools to investigate the roles of glucosylceramide and complex glycosphingolipids in various biological and pathological processes. While the inhibition of GCS is a validated therapeutic target for certain lysosomal storage diseases (e.g., Gaucher disease, for which GCS inhibitors like miglustat are approved), there is limited publicly available information on the formal preclinical or clinical development of this compound for indications such as cancer. Its potent effects on cancer cell proliferation and survival in vitro suggest its potential as an anticancer agent, but further preclinical studies would be necessary to evaluate its in vivo efficacy, safety, and pharmacokinetic properties.

Conclusion

This compound is an invaluable pharmacological agent for the study of sphingolipid metabolism and signaling. Its specific inhibition of glucosylceramide synthase provides a powerful means to manipulate cellular ceramide levels and investigate the downstream consequences on cell fate decisions, including apoptosis and autophagy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize DL-threo-PPMP in their investigations into the complex roles of sphingolipids in health and disease. Further exploration of the therapeutic potential of GCS inhibitors like PPMP in oncology and other areas is a promising avenue for future research.

References

An In-depth Technical Guide to DL-threo-PPMP Hydrochloride (CAS: 139974-41-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP hydrochloride) is a synthetic ceramide analog that has garnered significant interest in biomedical research. It is a potent inhibitor of glucosylceramide synthase (GCS), a key enzyme in glycosphingolipid biosynthesis.[1] By blocking the conversion of ceramide to glucosylceramide, this compound elevates intracellular ceramide levels, a bioactive lipid involved in various cellular processes including apoptosis, cell cycle arrest, and autophagy.[2][3] Furthermore, this compound has demonstrated activity against the malaria parasite, Plasmodium falciparum, by inhibiting sphingomyelin synthase.[1][4] This dual mechanism of action makes this compound a valuable tool for studying sphingolipid metabolism and a potential lead compound for therapeutic development in oncology and infectious diseases. This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| CAS Number | 139974-41-7 |

| Molecular Formula | C₂₉H₅₀N₂O₃ • HCl |

| Molecular Weight | 511.2 g/mol |

| Synonyms | DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol HCl |

| Purity | ≥98% |

| Solubility | Soluble in DMSO (20 mg/mL), Ethanol (10 mg/mL), and DMF (5 mg/mL) |

| Storage | Store at -20°C |

Biological Activity and Mechanism of Action

Inhibition of Glucosylceramide Synthase (GCS)

The primary mechanism of action of this compound is the competitive inhibition of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[5] By blocking GCS, this compound prevents the glucosylation of ceramide, leading to an accumulation of this pro-apoptotic lipid. The D-threo enantiomer is the active form that inhibits GCS.[6]

Anti-malarial Activity

In the context of Plasmodium falciparum, this compound inhibits sphingomyelin synthase activity.[4][7] This enzyme is crucial for the parasite's development within infected erythrocytes. Inhibition of this pathway disrupts the formation of a tubovesicular network essential for parasite proliferation.[4][7]

Induction of Autophagy

By inhibiting GCS, this compound has been shown to stimulate autophagic flux in neuronal cells.[8] This effect is mediated through the inhibition of the Akt-mTOR signaling pathway, a key regulator of cell growth and autophagy.[2][8]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory Activity of this compound

| Target | System | Concentration | % Inhibition | IC₅₀ | Reference |

| Glucosylceramide Synthase | MDCK cell homogenates | 20 µM | 70% | - | [1] |

| Glucosylceramide Synthase | Mouse liver microsomes | 20 µM | 41% | - | [1] |

| Glucosylceramide Synthase | Mouse brain homogenates | 20 µM | 62% | - | [1] |

| Plasmodium falciparum growth | Late ring-stage culture | - | - | 0.85 µM | [1] |

Experimental Protocols

Glucosylceramide Synthase (GCS) Inhibition Assay

This protocol is adapted from methodologies described in the literature for measuring GCS activity.[5]

Materials:

-

Cell or tissue homogenates (e.g., MDCK cells, liver microsomes)

-

This compound

-

NBD-C₆-ceramide (fluorescent substrate)

-

UDP-glucose

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Chloroform/methanol (2:1, v/v)

-

High-performance liquid chromatography (HPLC) system with a fluorescence detector

Procedure:

-

Prepare the reaction mixture containing assay buffer, UDP-glucose, and the cell/tissue homogenate.

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixtures.

-

Initiate the reaction by adding NBD-C₆-ceramide.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding chloroform/methanol (2:1, v/v) to extract the lipids.

-

Separate the lipid extract using HPLC.

-

Quantify the fluorescently labeled glucosylceramide product using a fluorescence detector.

-

Calculate the percentage of inhibition relative to the vehicle control.

Western Blot for Phospho-Akt and Phospho-S6

This protocol is a general guideline for detecting changes in protein phosphorylation upon treatment with this compound, based on its known effects on the Akt/mTOR pathway.[8]

Materials:

-

Cell line of interest (e.g., HEK293)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-S6, anti-total-S6)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency and treat with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Autophagy Flux Assay (LC3 Turnover)

This protocol measures autophagic flux by monitoring the conversion of LC3-I to LC3-II in the presence and absence of a lysosomal inhibitor.[8]

Materials:

-

Cell line of interest

-

This compound

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

Western blot reagents (as described in Protocol 4.2)

-

Anti-LC3 antibody

Procedure:

-

Plate cells and allow them to adhere.

-

Treat cells with this compound or vehicle.

-

In the last few hours of the treatment, add a lysosomal inhibitor to a subset of the wells.

-

Lyse the cells and perform Western blotting as described in Protocol 4.2.

-

Probe the membrane with an anti-LC3 antibody to detect both LC3-I and LC3-II.

-

Quantify the band intensities of LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of the lysosomal inhibitor indicates an increase in autophagic flux.

Signaling Pathways

Glucosylceramide Synthase, mTOR, and Autophagy Signaling

This compound inhibits GCS, leading to an accumulation of ceramide. This has been shown to inhibit the Akt/mTOR signaling pathway, a central regulator of cell growth and proliferation.[8] Inhibition of mTOR relieves its suppression of the ULK1 complex, thereby initiating autophagy.[2]

Sphingolipid Metabolism in Plasmodium falciparum

In P. falciparum, this compound targets sphingomyelin synthase. This enzyme is part of a metabolic pathway that is essential for the parasite's survival and replication within the host erythrocyte.

Synthesis

Conclusion

This compound is a versatile and potent inhibitor of sphingolipid metabolism with significant potential in both basic research and drug development. Its ability to modulate ceramide levels and induce autophagy through the inhibition of GCS provides a powerful tool for studying these fundamental cellular processes. Furthermore, its anti-malarial activity highlights its potential as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide are intended to facilitate further research into the multifaceted activities of this compound.

References

- 1. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Figure 6 from Quantification of autophagy flux using LC3 ELISA. | Semantic Scholar [semanticscholar.org]

- 5. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, inhibitor of murine glucocerebroside synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Intricate Dance of Structure and Activity: A Technical Guide to DL-threo-PPMP Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl), a pivotal molecule in the study of glycosphingolipid metabolism. As a potent inhibitor of glucosylceramide synthase (GCS), DL-threo-PPMP has become an invaluable tool for dissecting the multifaceted roles of glycosphingolipids in cellular processes, ranging from cell growth and signaling to apoptosis and autophagy. This document provides a comprehensive overview of its structure-activity relationship (SAR), detailed experimental protocols for key assays, and a visual representation of its mechanism of action through signaling pathway diagrams.

Structure-Activity Relationship: Unraveling the Molecular Determinants of Potency

The inhibitory activity of DL-threo-PPMP and its analogs against glucosylceramide synthase is exquisitely sensitive to modifications in its three key structural domains: the N-acyl chain, the phenyl group, and the tertiary amine. Understanding these relationships is crucial for the design of more potent and selective inhibitors.

The stereochemistry at the C1 and C2 positions of the propanol backbone is a critical determinant of activity. The threo configuration is essential for potent inhibition of glucosylceramide synthase, with the D-threo enantiomer being the more active isomer.[1] The erythro isomers are significantly less active.

The Influence of the N-Acyl Chain

The length of the N-acyl chain plays a significant role in the inhibitory potency of PPMP analogs. Early studies on the parent compound, PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol), which has a C10 acyl chain, laid the groundwork for understanding this relationship. It was discovered that increasing the acyl chain length from C6 to C16 dramatically enhances the inhibitory efficacy in intact cells.[1] This is attributed to the increased lipophilicity of the longer chain analogs, which facilitates their uptake by cells.[1] While in vitro assays using cell homogenates or microsomes show less dramatic differences between longer chain homologs, the effect in whole-cell systems is pronounced.[1]

The Role of the Phenyl Group

Modifications to the phenyl ring have revealed that both electronic and hydrophobic properties influence inhibitory activity. Substitutions on the phenyl ring that increase electron-donating characteristics and decrease lipophilicity tend to enhance the potency of these compounds in blocking glucosylceramide formation.[2] A key example is the D-threo-4'-hydroxy-P4 analog, which exhibits a significantly lower IC50 value compared to the parent compound.[2] This suggests that the phenyl ring is involved in a specific interaction with the enzyme, likely through hydrogen bonding or electronic interactions.

The Significance of the Tertiary Amine

The nature of the tertiary amine at the C3 position also impacts the inhibitory profile. While the morpholino group of PPMP is common, analogs with other cyclic amines have been investigated. For instance, replacing the morpholine ring with a pyrrolidine ring can lead to potent inhibitors of glucosylceramide synthase.[3] This suggests that the size and basicity of the cyclic amine are important for optimal interaction with the enzyme.

Quantitative Structure-Activity Relationship Data

The following table summarizes the quantitative data on the inhibitory activity of DL-threo-PPMP and its key analogs against glucosylceramide synthase.

| Compound | N-Acyl Chain Length | Phenyl Group Substitution | Tertiary Amine | IC50 (µM) | Cell System/Enzyme Source | Reference |

| DL-threo-PPMP | C16 (Palmitoyl) | Unsubstituted | Morpholino | 2 - 20 | Varies | [4] |

| D-threo-PDMP | C10 (Decanoyl) | Unsubstituted | Morpholino | ~2 | In vitro | [3] |

| D-threo-P4 | C16 (Palmitoyl) | Unsubstituted | Pyrrolidino | 0.5 | In vitro | [3] |

| D-threo-Hexanoyl P4 | C6 (Hexanoyl) | Unsubstituted | Pyrrolidino | ~2 | In vitro | [3] |

| D-threo-Octanoyl P4 | C8 (Octanoyl) | Unsubstituted | Pyrrolidino | ~2 | In vitro | [3] |

| D-threo-4'-hydroxy-P4 | C16 (Palmitoyl) | 4'-hydroxy | Pyrrolidino | 0.09 | In vitro | [2] |

| D-threo-PBPP | Benzyloxycarbonyl | Unsubstituted | Pyrrolidino | 0.3 | In vitro | [3] |

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. The following sections provide methodologies for key experiments related to the study of DL-threo-PPMP hydrochloride.

Synthesis of DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol Hydrochloride

The synthesis of this compound can be achieved through a multi-step process starting from DL-threo-1-phenyl-2-amino-1,3-propanediol.

Step 1: N-Palmitoylation

-

Dissolve DL-threo-1-phenyl-2-amino-1,3-propanediol in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.

-

Cool the solution in an ice bath.

-

Add palmitoyl chloride dropwise to the cooled solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-palmitoyl derivative.

Step 2: Tosylation of the Primary Hydroxyl Group

-

Dissolve the N-palmitoyl derivative in pyridine.

-

Cool the solution to 0°C.

-

Add p-toluenesulfonyl chloride in portions and stir the mixture at 0°C for several hours.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer with dilute HCl and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution to yield the tosylated intermediate.

Step 3: Introduction of the Morpholino Group

-

Dissolve the tosylated intermediate in morpholine.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) for several hours.

-

After completion of the reaction, remove the excess morpholine under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove any remaining morpholine.

-

Dry the organic layer and concentrate to obtain the crude DL-threo-PPMP base.

Step 4: Hydrochloride Salt Formation

-

Dissolve the purified DL-threo-PPMP base in a suitable solvent like diethyl ether or ethyl acetate.

-

Add a solution of HCl in the same solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride.

Glucosylceramide Synthase (GCS) Activity Assay

This protocol describes a common method for measuring GCS activity using a fluorescently labeled ceramide analog.

Materials:

-

Cell or tissue homogenates

-

NBD-C6-ceramide (fluorescent substrate)

-

UDP-glucose

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)

-

Bovine serum albumin (BSA)

-

This compound (inhibitor)

-

Chloroform/methanol mixture (2:1, v/v)

-

High-performance liquid chromatography (HPLC) system with a fluorescence detector

Procedure:

-

Prepare the reaction mixture containing the assay buffer, UDP-glucose, and NBD-C6-ceramide complexed with BSA.

-

Add the cell or tissue homogenate (as the enzyme source) to the reaction mixture.

-

For inhibitor studies, pre-incubate the homogenate with varying concentrations of this compound for a specified time before adding the substrates.

-

Initiate the enzymatic reaction by adding the substrates and incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

-

Vortex the mixture and centrifuge to separate the organic and aqueous phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for HPLC analysis.

-

Inject the sample into the HPLC system and separate the fluorescent product (NBD-C6-glucosylceramide) from the unreacted substrate (NBD-C6-ceramide).

-

Quantify the amount of product formed by measuring the fluorescence intensity.

-

Calculate the GCS activity as the rate of product formation and determine the IC50 value for this compound by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Mechanism of Action

DL-threo-PPMP exerts its biological effects primarily through the inhibition of glucosylceramide synthase. This enzymatic blockade leads to the accumulation of the substrate, ceramide, a potent signaling lipid. Elevated ceramide levels can trigger a cascade of downstream events, including the induction of apoptosis and autophagy.

Apoptosis Induction Pathway

The accumulation of ceramide following GCS inhibition by DL-threo-PPMP can initiate the intrinsic pathway of apoptosis.

Caption: Apoptosis induction pathway initiated by DL-threo-PPMP HCl.

Autophagy Induction Pathway

Ceramide accumulation can also serve as a signal for the initiation of autophagy, a cellular process for the degradation and recycling of cellular components.

Caption: Autophagy induction pathway initiated by DL-threo-PPMP HCl.

Experimental Workflow for Assessing GCS Inhibition

The following diagram illustrates a typical experimental workflow for evaluating the inhibitory effect of DL-threo-PPMP on GCS activity and its downstream cellular consequences.

Caption: Experimental workflow for GCS inhibition studies.

This comprehensive guide provides a foundational understanding of the structure-activity relationship of this compound, equipping researchers with the knowledge to effectively utilize this compound and to design future generations of glucosylceramide synthase inhibitors with enhanced potency and specificity. The provided experimental protocols and pathway diagrams serve as practical resources for the scientific community engaged in the study of glycosphingolipid biology and its implications in health and disease.

References

In Vitro Activity of DL-threo-PPMP Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl), a well-characterized inhibitor of glycosphingolipid biosynthesis. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its characterization, and visualizes its impact on cellular signaling pathways.

Mechanism of Action

DL-threo-PPMP is a synthetic analog of ceramide. Its primary mechanism of action is the inhibition of glucosylceramide synthase (GCS), a key enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide.[1] By acting as a competitive inhibitor of GCS, DL-threo-PPMP effectively depletes cellular levels of glucosylceramide and downstream glycosphingolipids.[2]

In the context of the malaria parasite Plasmodium falciparum, DL-threo-PPMP has also been shown to inhibit sphingomyelin synthase.[1][3] This inhibition disrupts the formation of a tubovesicular network in the host erythrocyte cytoplasm, which is essential for parasite proliferation.[3]

Quantitative In Vitro Activity Data

The inhibitory potency of DL-threo-PPMP hydrochloride has been quantified in various in vitro systems. The following tables summarize the key findings.

Table 1: Inhibition of Glucosylceramide Synthase (GCS)

| System | Concentration | Percent Inhibition | IC50 | Reference |

| MDCK Cell Homogenates | 20 µM | 70% | - | [1] |

| Mouse Liver Microsomes | 20 µM | 41% | - | [1] |

| Mouse Brain Homogenates | 20 µM | 62% | - | [1] |

| General Activity | - | - | 2 - 20 µM | [4] |

Table 2: Activity Against Plasmodium falciparum

| Target | Parameter | Value | Reference |

| Sphingomyelin Synthase (Sensitive Fraction) | Effective Concentration | 0.05 - 1 µM | [3] |

| Sphingomyelin Synthase (Resistant Fraction) | Effective Concentration | 25 - 500 µM | [3] |

| Late Ring-Stage Growth | IC50 | 0.85 µM | [1] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Glucosylceramide Synthase (GCS) Inhibition Assay

This protocol is adapted from established methods for measuring GCS activity in cell lysates using a fluorescent ceramide analog.[4]

Materials:

-

This compound

-

Cells or tissue homogenate

-

NBD-C6-ceramide (fluorescent substrate)

-

Bovine Serum Albumin (BSA)

-

Culture medium (e.g., RPMI-1640)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

HPLC system with a fluorescence detector and a normal-phase silica column

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., MDCK) and grow to desired confluency. Pre-incubate cells with varying concentrations of this compound for a specified time.

-

Substrate Labeling: Prepare a solution of NBD-C6-ceramide complexed to BSA in a suitable medium. Replace the culture medium with the NBD-C6-ceramide solution and incubate for 2 hours at 37°C.

-

Lipid Extraction: Wash the cells with phosphate-buffered saline (PBS). Extract total lipids from the cells using a mixture of chloroform and methanol (e.g., 2:1 v/v followed by 1:1 v/v).

-

Sample Preparation: Dry the combined lipid extracts under a stream of nitrogen. Reconstitute the lipid pellet in a known volume of chloroform/methanol (1:1, v/v).

-

HPLC Analysis: Inject the lipid extract onto a normal-phase silica HPLC column. Elute the fluorescently labeled lipids (NBD-glucosylceramide and unreacted NBD-ceramide) using a solvent gradient.

-

Detection and Quantification: Monitor the elution using a fluorescence detector (excitation ≈ 470 nm, emission ≈ 530 nm). Quantify the amount of NBD-glucosylceramide produced by comparing the peak area to a standard curve. GCS activity is expressed as the amount of glucosylceramide produced, normalized to the total protein content of the cell lysate.

Glucosylceramide Synthase (GCS) Inhibition Assay Workflow.

Plasmodium falciparum Growth Inhibition Assay (SYBR Green I Method)

This assay is a widely used method for assessing the viability of malaria parasites in vitro by quantifying DNA content.[3]

Materials:

-

Synchronized P. falciparum culture (ring stage)

-

Human erythrocytes

-

Complete parasite culture medium (e.g., RPMI-1640 with Albumax)

-

This compound

-

SYBR Green I nucleic acid stain

-

Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

-

96-well microplates (black, clear bottom)

-

Fluorescence plate reader

Procedure:

-

Plate Preparation: Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

-

Parasite Culture: Add synchronized ring-stage parasites at a defined parasitemia and hematocrit to each well. Include drug-free wells as negative controls and uninfected erythrocytes as a background control.

-

Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (e.g., 37°C, 5% CO₂, 5% O₂).

-

Lysis and Staining: Prepare a lysis buffer containing SYBR Green I. Add this buffer to each well.

-

Incubation: Incubate the plate in the dark at room temperature for at least 1 hour to allow for cell lysis and DNA staining.

-

Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader (excitation ≈ 485 nm, emission ≈ 530 nm).

-

Data Analysis: Subtract the background fluorescence from uninfected erythrocytes. Normalize the data to the drug-free control wells. Calculate the IC50 value by fitting the dose-response curve using appropriate software.

P. falciparum Growth Inhibition Assay Workflow.

Sphingomyelin Synthase Inhibition Assay (P. falciparum)

This protocol is synthesized from methods described for measuring sphingomyelin synthase activity in P. falciparum-infected erythrocytes.[3]

Materials:

-

P. falciparum-infected erythrocytes

-

This compound

-

C6-NBD-ceramide

-

RPMI-1640 medium

-

Solvents for lipid extraction (chloroform, methanol)

-

Thin-Layer Chromatography (TLC) plate (silica)

-

TLC developing solvent (e.g., chloroform/methanol/water mixture)

-

Fluorescence imaging system

Procedure:

-

Cell Preparation: Isolate P. falciparum-infected erythrocytes at the desired developmental stage (e.g., trophozoite).

-

Inhibitor Treatment: Pre-incubate the infected erythrocytes with various concentrations of this compound.

-

Substrate Labeling: Add C6-NBD-ceramide to the cell suspension and incubate for 30-60 minutes at 37°C to allow for uptake and conversion to NBD-sphingomyelin.

-

Lipid Extraction: Terminate the reaction by adding a chloroform/methanol mixture to the cell suspension to extract the total lipids.

-

TLC Analysis: Spot the lipid extracts onto a silica TLC plate. Develop the plate using an appropriate solvent system to separate NBD-sphingomyelin from the unreacted NBD-ceramide.

-

Detection and Quantification: Visualize the fluorescent lipid spots under UV light using a fluorescence imaging system. Quantify the intensity of the NBD-sphingomyelin spot relative to controls to determine the level of inhibition.

Signaling Pathways

This compound's inhibition of GCS leads to the depletion of glycosphingolipids, which can have downstream effects on cellular signaling. Notably, it has been observed to reduce the phosphorylation of Akt and the downstream ribosomal protein S6 in HEK293 cells.[1] It has also been shown to increase autophagy flux in neurons.[1]

Western Blot Analysis of Akt Phosphorylation

Materials:

-

HEK293 cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Treat HEK293 cells with this compound for the desired time and concentration.

-

Cell Lysis: Lyse the cells on ice using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt and total Akt, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities. The level of Akt phosphorylation is determined by the ratio of the phospho-Akt signal to the total Akt signal.

References

- 1. Plasmodium falciparum: development and validation of a measure of intraerythrocytic growth using SYBR Green I in a flow cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucosylceramide synthase assay [bio-protocol.org]

The Genesis of a Dual-Targeting Sphingolipid Modulator: A Technical History of DL-threo-PPMP Hydrochloride

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and history of DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl). This synthetic ceramide analog has emerged as a significant tool in cell biology and a potential therapeutic lead due to its distinct inhibitory actions on two key enzymes in sphingolipid metabolism: glucosylceramide synthase (GCS) in mammalian cells and sphingomyelin synthase (SMS) in the malaria parasite Plasmodium falciparum.

Executive Summary

The story of DL-threo-PPMP hydrochloride is rooted in the exploration of synthetic ceramide analogs as modulators of glycosphingolipid metabolism. Initial research focused on 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), with subsequent structural modifications leading to the synthesis of the more potent palmitoyl analog, PPMP. The D-threo enantiomer of PPMP was identified as the active form against glucosylceramide synthase, a pivotal enzyme in the synthesis of most glycosphingolipids. This inhibition leads to the depletion of downstream glycosphingolipids and an accumulation of the precursor, ceramide, a potent signaling molecule involved in apoptosis and cell cycle arrest.

In a significant and distinct line of research, DL-threo-PPMP was found to be a potent inhibitor of sphingomyelin synthase in Plasmodium falciparum. This discovery opened a new avenue for antimalarial drug development, as the inhibition of this enzyme disrupts a crucial tubovesicular network essential for parasite proliferation within infected erythrocytes. This dual-targeting capability underscores the compound's importance in both cancer and infectious disease research.

Discovery and Initial Synthesis

The development of this compound can be traced back to the work on its parent compound, PDMP. In 1992, a study by Abe et al. aimed to improve the inhibitory activity of PDMP on glucosylceramide synthase by synthesizing homologs with varying acyl chain lengths.[1] This research demonstrated that longer acyl chains enhanced the inhibitory effect in intact cells.

DL-threo-PPMP, the palmitoyl (C16) analog of PDMP, was synthesized as part of this effort. While the 1992 paper by Abe et al. focuses on the biological activity of these improved inhibitors, the synthesis of these compounds generally follows established chemical principles for the acylation of the amino alcohol backbone.

General Synthesis Pathway

The synthesis of this compound involves the acylation of the parent amino alcohol, DL-threo-1-phenyl-2-amino-3-morpholino-1-propanol, with palmitoyl chloride, followed by conversion to the hydrochloride salt. The stereochemistry of the threo isomer is crucial for its biological activity.

Mechanism of Action and Key Experimental Findings

This compound exhibits two distinct mechanisms of action depending on the biological system.

Inhibition of Glucosylceramide Synthase

In mammalian cells, the primary target of the active D-threo enantiomer of PPMP is glucosylceramide synthase (GCS). This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids.

dot

Caption: Inhibition of Glucosylceramide Synthase by DL-threo-PPMP.

By inhibiting GCS, DL-threo-PPMP leads to a decrease in the cellular levels of glucosylceramide and downstream complex glycosphingolipids. Concurrently, this blockage causes an accumulation of the substrate, ceramide. Elevated ceramide levels are known to trigger various cellular responses, including apoptosis and cell cycle arrest, making GCS inhibitors like DL-threo-PPMP valuable tools for cancer research.

Inhibition of Sphingomyelin Synthase in Plasmodium falciparum

In 1995, Lauer et al. made the groundbreaking discovery that DL-threo-PPMP inhibits sphingomyelin synthase activity in erythrocytes infected with P. falciparum.[2] This enzyme is present in the parasite's Golgi apparatus and in a tubovesicular membrane network that extends into the host cell cytoplasm.

dot

Caption: Inhibition of Sphingomyelin Synthase in P. falciparum by DL-threo-PPMP.

The inhibition of sphingomyelin synthase by DL-threo-PPMP disrupts the formation of this tubovesicular network, which is critical for nutrient import and parasite survival. This disruption ultimately blocks the proliferation of the parasite in culture, highlighting sphingolipid synthesis as a viable target for antimalarial chemotherapy.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its related compounds from seminal publications.

| Compound | Target Enzyme | Cell/System | IC50 Value | Reference |

| DL-threo-PPMP | Glucosylceramide Synthase | MDCK cell homogenates | ~5 µM | Abe et al., 1992[1] |

| DL-threo-PDMP | Glucosylceramide Synthase | MDCK cell homogenates | ~20 µM | Abe et al., 1992[1] |

| DL-threo-PPMP | Sphingomyelin Synthase (sensitive fraction) | P. falciparum-infected erythrocytes | 0.05-1 µM (linear decrease) | Lauer et al., 1995[2] |

| D-threo-PPMP | Glucosylceramide Synthase | N/A | N/A | Lee et al., 1999[3] |

Detailed Experimental Protocols

The following are summaries of the key experimental protocols used in the initial characterization of this compound.

Glucosylceramide Synthase Assay (Abe et al., 1992)

dot

Caption: Workflow for Glucosylceramide Synthase Assay.

Methodology:

-

Cell Homogenization: Madin-Darby canine kidney (MDCK) cells were homogenized to prepare a crude enzyme source.

-

Reaction Mixture: The reaction mixture contained the cell homogenate, UDP-[14C]glucose as the radiolabeled sugar donor, and exogenous ceramide as the acceptor substrate. Various concentrations of DL-threo-PPMP were added to test for inhibition.

-

Incubation: The reaction was incubated at 37°C to allow for the enzymatic synthesis of glucosylceramide.

-

Lipid Extraction: The reaction was stopped by the addition of chloroform/methanol, and the lipids were extracted.

-

Analysis: The extracted lipids were separated by thin-layer chromatography (TLC), and the amount of radiolabeled glucosylceramide formed was quantified by liquid scintillation counting.

Sphingomyelin Synthase Assay in P. falciparum (Lauer et al., 1995)

dot

Caption: Workflow for Sphingomyelin Synthase Assay in P. falciparum.

Methodology:

-

Parasite Culture: P. falciparum was cultured in human erythrocytes.

-

Metabolic Labeling: Infected erythrocytes were labeled with a fluorescent ceramide analog, N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-6-aminocaproyl-D-erythro-sphingosine (NBD-ceramide).

-

Inhibitor Treatment: The labeled cells were treated with various concentrations of DL-threo-PPMP.

-

Lipid Extraction and Analysis: Lipids were extracted from the cells and separated by TLC. The conversion of NBD-ceramide to NBD-sphingomyelin was quantified by measuring the fluorescence of the corresponding TLC spot.

Evolution and Further Developments

Subsequent research by Lee et al. in 1999 further refined the understanding of glucosylceramide synthase inhibitors.[3] This work focused on the D-threo enantiomer of PPMP and other analogs, leading to the development of even more potent and specific inhibitors. This line of research has contributed to the development of substrate reduction therapies for certain lysosomal storage diseases, such as Gaucher disease.

Conclusion

The discovery and history of this compound illustrate a fascinating journey of chemical optimization and biological discovery. From its origins as a more potent analog of PDMP for inhibiting glucosylceramide synthase, it has evolved into a dual-targeting molecule with significant implications for both cancer biology and infectious disease. Its ability to selectively inhibit two different key enzymes in distinct biological systems underscores the importance of sphingolipid metabolism as a therapeutic target and solidifies the role of DL-threo-PPMP as an invaluable tool for researchers and drug developers.

References

Methodological & Application

Application Notes and Protocols for DL-threo-PPMP Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP hydrochloride) is a synthetic ceramide analog that acts as a potent inhibitor of glucosylceramide synthase (GCS).[1] GCS is a key enzyme in the synthesis of most glycosphingolipids, catalyzing the transfer of glucose to ceramide.[2] By competitively inhibiting this enzyme, this compound leads to the intracellular accumulation of ceramide, a bioactive lipid involved in various cellular signaling pathways.[3] This accumulation can trigger significant cellular responses, including the induction of apoptosis (programmed cell death) and autophagy ("self-eating").[4][5] These properties make this compound a valuable tool for studying sphingolipid metabolism and its role in cell fate decisions, as well as a potential therapeutic agent in cancer and other diseases.[4]

Mechanism of Action

This compound functions as a ceramide mimic, binding to the catalytic site of glucosylceramide synthase and preventing the glycosylation of endogenous ceramide to form glucosylceramide.[3] This blockade in the glycosphingolipid biosynthetic pathway results in an increase in the cellular concentration of ceramide. Elevated ceramide levels can then activate downstream signaling cascades that mediate apoptosis and autophagy. The D-threo enantiomer is the active component of the racemic DL-threo-PPMP mixture.[6]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound and its enantiomers in various cell lines and systems.

Table 1: IC50 and Effective Concentrations of this compound and its Isomers

| Compound | Cell Line / System | Effect | Concentration | Reference |

| DL-threo-PPMP | P. falciparum (late ring-stage) | Growth inhibition (IC50) | 0.85 µM | [7] |

| DL-threo-PPMP | MDCK cell homogenates | Glucosylceramide synthase inhibition | 70% inhibition at 20 µM | [7] |

| DL-threo-PPMP | Mouse liver microsomes | Glucosylceramide synthase inhibition | 41% inhibition at 20 µM | [7] |

| DL-threo-PPMP | Mouse brain homogenates | Glucosylceramide synthase inhibition | 62% inhibition at 20 µM | [7] |

| DL-threo-PPMP | Various Cancer Cell Lines | Glucosylceramide synthase inhibition (IC50) | 2 - 20 µM | [4] |

| D-threo-PPMP | MDCK kidney epithelial cells | Reduction in cell growth | 70% reduction at 20 µM | [6] |

| D-threo-PPMP | MDCK kidney epithelial cells | Inhibition of DNA synthesis | Significant inhibition at 3 µM | [6] |

| L-threo-PPMP | MCF-7 breast cancer cells | Growth inhibition (ED50) | 4 µM | [8] |

| L-threo-PPMP | MDA-MB-468 breast cancer cells | Growth inhibition (ED50) | 7 µM | [8] |

| L-threo-PPMP | SK-BR-3 breast cancer cells | Growth inhibition (ED50) | 6 µM | [8] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).

-

Recommended Solvent: DMSO is commonly used for preparing high-concentration stock solutions for cell culture experiments.

-

Stock Solution Concentration: Prepare a 10 mM stock solution in DMSO. For example, dissolve 5.11 mg of this compound (Molecular Weight: 511.2 g/mol ) in 1 mL of sterile DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or at -80°C for up to six months. When taken from storage, allow the vial to equilibrate to room temperature before opening to prevent condensation.

General Cell Culture Treatment Protocol

-

Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%) before treatment.

-

Preparation of Working Solution: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration. It is crucial to ensure thorough mixing to achieve a homogenous solution. A vehicle control (medium with the same concentration of DMSO used for the highest treatment dose) should always be included in the experimental design.

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time will depend on the cell type and the specific endpoint being measured.

Protocol for Induction and Detection of Apoptosis

This protocol describes the induction of apoptosis using this compound and its detection using Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.

-

Materials:

-

Cells of interest

-

This compound stock solution (10 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of treatment.

-

Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or a vehicle control for a predetermined time (e.g., 24 or 48 hours).

-

After the treatment period, collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of approximately 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-